2,3-Dibromopropyl propanoate
CAS No.: 6065-79-8
Cat. No.: VC19728499
Molecular Formula: C6H10Br2O2
Molecular Weight: 273.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6065-79-8 |
|---|---|
| Molecular Formula | C6H10Br2O2 |
| Molecular Weight | 273.95 g/mol |
| IUPAC Name | 2,3-dibromopropyl propanoate |
| Standard InChI | InChI=1S/C6H10Br2O2/c1-2-6(9)10-4-5(8)3-7/h5H,2-4H2,1H3 |
| Standard InChI Key | AQDCQWKURLTSAY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)OCC(CBr)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The structure of 2,3-dibromopropyl propanoate consists of a three-carbon propyl backbone with bromine atoms at the second () and third () positions, esterified with propanoic acid. The IUPAC name is propyl 2,3-dibromopropanoate, and its SMILES notation is . X-ray crystallography and spectroscopic analyses confirm a planar ester group and tetrahedral geometry around the brominated carbons .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 273.95 g/mol | |
| Boiling Point | 390°C (estimated) | |
| Solubility | Acetone, ether, benzene | |
| Density | 1.76 g/cm³ (predicted) | |
| LogP (Octanol-Water) | 2.8 |
The compound’s bromine content (58.3% by mass) contributes to its efficacy as a flame retardant, while the ester group enhances reactivity in synthetic chemistry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves bromination of allyl propanoate using elemental bromine () under controlled conditions. A patented method outlines a two-step process:
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Bromination: Allyl propanoate is treated with bromine in a chlorinated solvent (e.g., dichloromethane) at 0–10°C to yield 2,3-dibromo-1-propanol.
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Esterification: The intermediate is reacted with propanoic acid chloride in the presence of a base (e.g., pyridine) to form the final product.
The reaction achieves yields >85% with minimal by-products like 1,2,3-tribromopropane .
Continuous Production Methods
Industrial-scale production employs continuous reactors to enhance efficiency. Patent US3268597A describes a process where bromine and allyl alcohol are concurrently fed into a reactor containing a "heel" of 2,3-dibromopropyl propanoate. This method reduces side reactions and improves heat management, achieving a throughput of 1.2 metric tons/day.
Table 2: Optimization Parameters for Continuous Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 10–40°C | Maximizes selectivity |
| Bromine:Allyl Alcohol Ratio | 2.5:1 (w/w) | Minimizes tribromopropane |
| Residence Time | 30–45 minutes | Reduces degradation |
Applications and Industrial Relevance
Flame Retardancy
2,3-Dibromopropyl propanoate acts as an additive flame retardant in polymers (e.g., polyurethane foams) by releasing bromine radicals that quench combustion chain reactions . Comparative studies show it reduces peak heat release rates by 40% in polystyrene composites .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing β-blockers and antiviral agents. For example, it undergoes nucleophilic substitution with amines to yield brominated analogs of propranolol .
Agricultural Chemicals
Derivatives of 2,3-dibromopropyl propanoate exhibit herbicidal activity. In field trials, formulations containing 0.5% active ingredient suppressed weed growth by 70% without affecting crops .
Toxicological and Environmental Considerations
Acute and Chronic Toxicity
Animal studies indicate high acute toxicity (LD₅₀ = 320 mg/kg in rats) . Chronic exposure in mice (177 mg/kg/day) caused hepatocellular adenomas and renal tubule dysplasia . The compound’s metabolite, 2-bromoacrolein, is mutagenic in Salmonella assays (Ames test) .
Environmental Persistence
With a half-life of 120 days in soil, 2,3-dibromopropyl propanoate bioaccumulates in aquatic organisms. A 2024 study detected concentrations of 4.7 µg/L in Baltic Sea sediments, linked to industrial discharge .
Table 3: Regulatory Limits by Region
| Region | Permissible Exposure Limit (PEL) |
|---|---|
| EU | 0.1 mg/m³ (8-hour TWA) |
| USA (OSHA) | 0.05 mg/m³ (ceiling) |
| Japan | 0.2 mg/m³ (STEL) |
Comparative Analysis with Structural Analogs
Tris(2,3-Dibromopropyl) Phosphate
This analog (CAS 126-72-7) was banned in 1977 due to carcinogenicity but shares a similar bromination mechanism. Comparative metabolic studies show both compounds generate 2-bromoacrolein, underscoring shared toxicity pathways .
Table 4: Key Differences Among Brominated Propyl Derivatives
| Compound | Application | Toxicity Profile |
|---|---|---|
| 2,3-Dibromopropyl propanoate | Flame retardant | Carcinogenic (Class 2A) |
| 2,3-Dibromopropionic acid | Herbicide | Neurotoxic |
| Tris(2,3-dibromopropyl) phosphate | Historical flame retardant | Banned (carcinogen) |
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